molecular formula C15H21NO4 B3212946 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid CAS No. 110762-12-4

2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

Cat. No.: B3212946
CAS No.: 110762-12-4
M. Wt: 279.33 g/mol
InChI Key: JYRWNPUFECDJCX-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid (CAS: 110762-12-4) is a Boc-protected amino acid derivative featuring a para-methylphenyl (p-tolyl) substituent on the β-carbon of its propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes such as peptide coupling or medicinal chemistry applications . This compound is primarily utilized in research settings, particularly in the development of enzyme inhibitors and chiral intermediates, owing to its balanced lipophilicity and steric profile .

Properties

IUPAC Name

3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRWNPUFECDJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80102-27-8
Record name Boc-D-4-Methylphenylalanine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Propanoic Acid Backbone: The protected amino acid is then reacted with p-tolylacetic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Peptide Synthesis

  • The compound serves as a key intermediate in the synthesis of peptides, particularly in the formation of amide bonds. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptide structures.

2. Chiral Auxiliary

  • It acts as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. This application is crucial in the pharmaceutical industry where chirality can significantly affect drug efficacy and safety.

Pharmaceutical Applications

1. Drug Development

  • Research indicates that derivatives of this compound exhibit potential biological activity, making them candidates for further drug development. For example, modifications to the p-tolyl moiety can enhance binding affinity to specific biological targets .

2. Anticancer Research

  • Studies have explored its derivatives in the context of anticancer therapies, examining their ability to inhibit tumor growth through various mechanisms . The structural features of 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid contribute to its effectiveness against certain cancer cell lines.

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability during chemical reactions, allowing for selective deprotection and further functionalization. The p-tolyl group contributes to the compound’s reactivity and specificity in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Diversity

The target compound’s structural analogs differ in the substituent attached to the β-carbon, which significantly influences their chemical and biological properties. Key examples include:

Compound Name (CAS) Substituent Molecular Weight Key Structural Variation
2-((Boc)amino)-3-(p-tolyl)propanoic acid (110762-12-4) p-tolyl 279.33 Methyl group on phenyl ring
(S)-2-((Boc)amino)-3-(3-fluorophenyl)propanoic acid (N/A) 3-fluorophenyl ~285.29* Electron-withdrawing fluorine substituent
(S)-2-((Boc)amino)-3-(thiophen-2-yl)propanoic acid (56675-37-7) thiophen-2-yl 271.34* Heterocyclic sulfur-containing ring
(R)-3-((Boc)amino)-2-phenylpropanoic acid (N/A) Phenyl 265.29* No methyl/electron-donating groups
2-((Boc)amino)-3-(piperidin-4-yl)propanoic acid (1219406-23-1) Piperidin-4-yl (Boc-protected) 372.46 Nitrogen-containing alicyclic ring

*Calculated based on molecular formulas.

Key Observations:
  • Steric Effects : Bulky substituents like the piperidin-4-yl group in introduce steric hindrance, affecting coupling efficiency in peptide synthesis.
  • Hydrophobicity : The thiophen-2-yl group () increases hydrophobicity compared to phenyl or p-tolyl, impacting solubility and membrane permeability in biological assays.
Key Findings:
  • Yields vary based on substituent complexity. For example, the 72% yield for 3-((Boc)amino)-2-methylpropanoic acid () reflects efficient hydrogenation, while fluorophenyl analogs require optimized coupling conditions.
  • The target compound’s synthesis likely parallels iodophenyl-based routes (), but yields are unspecified in available data.

Physicochemical Properties

Property Target Compound 3-Fluorophenyl Analog Thiophen-2-yl Analog Piperidin-4-yl Analog
Molecular Weight 279.33 ~285.29 271.34 372.46
Solubility Soluble in THF, DMSO Soluble in CDCl₃ Soluble in DMSO Likely polar aprotic solvents
Stability Stable at RT Stable under nitrogen Moisture-sensitive Acid-sensitive (Boc group)
Key Insights:
  • The p-tolyl group balances hydrophobicity and solubility, making the target compound suitable for organic synthesis.
  • Thiophen-2-yl derivatives () may require anhydrous conditions due to moisture sensitivity.

Biological Activity

2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid, also known as Boc-β-tyrosine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • IUPAC Name : 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
  • CAS Number : 110762-12-4
  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.34 g/mol
  • Purity : 98.00% .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of amino acid derivatives, including 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid. Research indicates that compounds with amino acid scaffolds exhibit significant antibacterial and antifungal properties. For instance, a study demonstrated that modifications in the amino acid structure could enhance antimicrobial efficacy against various pathogens .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A related study explored the use of amino acid-based compounds as histone deacetylase inhibitors, which are known to play a role in cancer progression. The findings suggest that derivatives of this compound may exhibit antiproliferative effects on cancer cells .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid. Research has shown that certain derivatives can modulate glutamate receptors, which are crucial in neurodegenerative diseases. The ability to influence these receptors may lead to therapeutic applications in conditions such as Alzheimer's disease .

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial activity of various amino acid derivatives, including Boc-β-tyrosine. The results indicated that this compound exhibited notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

CompoundActivity Against Gram-positive BacteriaMIC (µg/mL)
Boc-β-tyrosineYes32
Control (Standard antibiotic)Yes16

Study 2: Anticancer Efficacy

In vitro studies assessed the antiproliferative effects of Boc-β-tyrosine on human cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective concentration ranges.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)18

Q & A

Q. What is the optimal method for introducing the tert-butoxycarbonyl (Boc) protecting group during the synthesis of this compound?

The Boc group is typically introduced via a coupling reaction using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) under inert conditions. This method ensures high yields while minimizing side reactions. Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical to isolate the Boc-protected product .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Key spectroscopic techniques include:

  • ¹H/¹³C NMR : Look for characteristic peaks such as the Boc group’s tert-butyl signal (~1.3–1.4 ppm in ¹H NMR) and the aromatic protons of the p-tolyl group (δ ~7.1–7.3 ppm). The carboxylic acid proton may appear as a broad peak if not deprotonated .
  • IR Spectroscopy : Confirm the presence of the carbonyl group (Boc C=O at ~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .

Q. What safety protocols are essential when handling this compound?

Based on safety data sheets for analogous Boc-protected amino acids:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H315/H319 hazards) .
  • Store in a dry, ventilated area at 2–8°C to prevent degradation .
  • In case of accidental exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can racemization be minimized during peptide coupling reactions involving this Boc-protected amino acid?

Racemization is temperature- and reagent-dependent. Strategies include:

  • Using coupling reagents like HOBt (hydroxybenzotriazole) or Oxyma Pure to suppress base-induced epimerization .
  • Maintaining reaction temperatures below 0°C during activation of the carboxylic acid group .
  • Monitoring enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy post-synthesis .

Q. What experimental approaches resolve discrepancies in NMR data for Boc-protected derivatives?

Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from impurities or residual solvents. Steps to address this:

  • Re-purify the compound using preparative HPLC or recrystallization .
  • Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
  • Validate via elemental analysis to confirm stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. How can the solubility of this compound be enhanced for aqueous-phase reactions?

The hydrophobic Boc and p-tolyl groups limit water solubility. Solutions include:

  • pH adjustment : Deprotonate the carboxylic acid (pH > 4) to form a water-soluble carboxylate .
  • Co-solvent systems : Use DMSO/water or acetonitrile/water mixtures (≤20% organic phase) .
  • Derivatization : Temporarily replace the Boc group with a more polar protecting group (e.g., Fmoc) for specific reaction steps .

Q. What are the applications of this compound in targeted drug delivery systems?

The Boc-protected amino acid serves as a building block for:

  • Peptide-drug conjugates : The p-tolyl group enhances lipophilicity, improving cell membrane penetration .
  • Boron-containing prodrugs : Derivatives like (S)-3-(4-boronophenyl)-2-Boc-amino propanoic acid are used in neutron capture therapy (NCT) for cancer .
  • Enzyme inhibitors : Structural analogs have shown activity against proteases and kinases in preclinical studies .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace DCC with water-soluble carbodiimides (e.g., EDC) to simplify purification .
  • Analytical Validation : Always cross-reference spectral data with literature values (e.g., PubChem, Reaxys) to confirm assignments .
  • Contradiction Management : If yields vary between batches, conduct kinetic studies to identify rate-limiting steps (e.g., Boc deprotection under acidic conditions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
Reactant of Route 2
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2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

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